tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
CAS No.:
Cat. No.: VC17468285
Molecular Formula: C32H38NO8P
Molecular Weight: 595.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H38NO8P |
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Molecular Weight | 595.6 g/mol |
IUPAC Name | tert-butyl (3S)-5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Standard InChI | InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3/t27-/m0/s1 |
Standard InChI Key | FKVXEYIECBNGCE-MHZLTWQESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |
Canonical SMILES | CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates four key moieties:
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1,4-Oxazine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and influences electronic properties .
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tert-Butyl Carboxylate: Positioned at the 4-position, this group enhances steric bulk and hydrolytic stability compared to methyl or ethyl esters .
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4-(Benzyloxy)butyl Chain: A hydrophobic side chain at the 3-position, introduced via alkylation, which may modulate solubility and membrane permeability .
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Diphenoxyphosphoryloxy Group: A phosphate mimic at the 5-position, likely serving as a leaving group or enzyme-binding motif in prodrug designs .
The (S)-configuration at the 3-position is critical for enantioselective interactions, as evidenced by analogous compounds in asymmetric catalysis .
Physicochemical Data
Key properties include:
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Solubility: Predominantly lipophilic due to the benzyl and tert-butyl groups, suggesting compatibility with organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Synthesis and Optimization
Key Synthetic Steps
The synthesis involves multi-step modifications of a hydroxyketone intermediate, as outlined in Royal Society of Chemistry protocols :
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Oxazine Ring Formation:
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Phosphorylation:
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Side Chain Introduction:
Purification and Characterization
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Column Chromatography: Silica gel with petroleum ether/ethyl acetate (PE/EA) gradients (10:1 to 1:1) resolves intermediates .
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Spectroscopic Data: Limited in provided sources, but analogous compounds show characteristic -NMR peaks near δ 0 ppm for phosphates and -NMR signals for benzyl protons (δ 7.2–7.4 ppm) .
Compound | Substituent at 5-Position | Bioactivity | Source |
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CAS 1166394-99-5 | 3,4,5-Trifluorophenyl | Discontinued (safety?) | |
CAS 1166394-98-4 (Target) | Diphenoxyphosphoryloxy | Undisclosed |
The trifluorophenyl analog’s discontinuation implies potential stability or toxicity issues, underscoring the need for rigorous safety profiling of the target compound .
Challenges and Future Directions
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Synthetic Complexity: Multi-step protocols (e.g., phosphorylation, asymmetric alkylation) necessitate optimization for scalability .
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Data Gaps: Absence of toxicity profiles, enzymatic inhibition assays, and pharmacokinetic data limits translational potential.
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Opportunities: Modular design allows for side chain variation to tune solubility or target affinity .
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